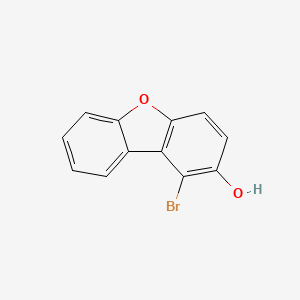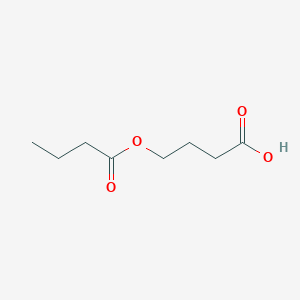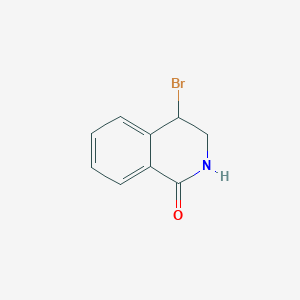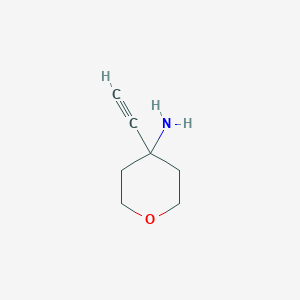
1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione is a complex organic compound with a unique structure characterized by a dioxin core
Vorbereitungsmethoden
The synthesis of 1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing entities.
Analyse Chemischer Reaktionen
1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione can be compared with other similar compounds such as:
- 1,4:5,8-dimethano-1,1a,4,4a,5,5a,8,8a-octahydroanthracene-9,10-dione
- 1,4:5,8:9,10-trimethanoanthracene
These compounds share structural similarities but differ in their chemical properties and reactivity
Eigenschaften
IUPAC Name |
1,4,4a,5a,6,7,8,9,9a,10a-decahydrodibenzo-p-dioxin-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h9-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQDWSNGUIOCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OC3CC(=O)C(=O)CC3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)


![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)

![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)



![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)




